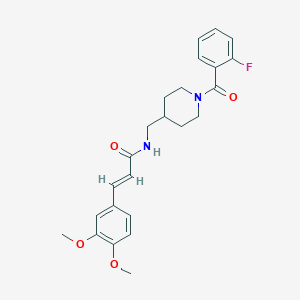

(E)-3-(3,4-dimethoxyphenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide

Description

This compound is an acrylamide derivative featuring a 3,4-dimethoxyphenyl group conjugated to an (E)-configured acrylamide backbone.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O4/c1-30-21-9-7-17(15-22(21)31-2)8-10-23(28)26-16-18-11-13-27(14-12-18)24(29)19-5-3-4-6-20(19)25/h3-10,15,18H,11-14,16H2,1-2H3,(H,26,28)/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPVJSUOLMVRAA-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide, also referred to as a derivative of piperidine and acrylamide, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex molecular structure characterized by:

- A piperidine ring which is known for its role in various pharmacological activities.

- A fluorobenzoyl group that enhances lipophilicity and may influence receptor binding.

- A dimethoxyphenyl group which is associated with antioxidant properties.

The synthesis typically involves a multi-step process including the condensation of 3,4-dimethoxybenzaldehyde with piperidine derivatives in the presence of suitable catalysts under controlled conditions to yield high purity products .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Its mechanism may involve:

- Enzyme inhibition : The compound may inhibit enzymes relevant to disease pathways, similar to other piperidine derivatives which have shown activity against acetylcholinesterase .

- Receptor modulation : It could modulate receptor activity, leading to downstream effects that influence cellular signaling pathways.

Anticancer Activity

Several studies have demonstrated the anticancer potential of related compounds. For instance:

- A study on similar acrylamide derivatives indicated significant cytotoxicity against various cancer cell lines (HSC-2, HSC-4, HL-60), with some compounds exhibiting selectivity towards malignant cells over normal cells .

- The cytotoxic effects were attributed to apoptosis induction and mitochondrial membrane potential disruption, suggesting that this compound may exhibit similar mechanisms.

Neuroprotective Effects

Research has shown that compounds with similar structures can confer neuroprotective effects. For example:

- In vitro studies indicated that certain piperidine derivatives could protect against oxidative stress-induced damage in neuronal cells by enhancing the expression of protective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Data Summary Table

| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HSC-2, HSC-4, HL-60 | Varies | Apoptosis induction |

| Neuroprotection | Neuronal cells | Varies | NQO1 expression enhancement |

| Enzyme inhibition | Acetylcholinesterase | Varies | Competitive inhibition |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C24H27FN2O4, with a molecular weight of approximately 426.488 g/mol. Its structure features a piperidine ring substituted with a fluorobenzoyl group, which is critical for its biological activity.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent in various medical conditions. Its structural components suggest possible interactions with biological targets, particularly in the central nervous system (CNS).

- Analgesic Properties : Research indicates that compounds similar to this one may exhibit analgesic effects comparable to opioids. The presence of the piperidine moiety is often associated with opioid-like activity, making it a candidate for pain management therapies .

- Antidepressant Activity : Some studies have explored the antidepressant potential of structurally related compounds. The modulation of neurotransmitter systems through similar mechanisms may provide insights into developing new antidepressants .

Neuropharmacology

Given its potential CNS activity, this compound could be investigated for neuropharmacological applications:

- Cognitive Enhancement : Preliminary studies suggest that compounds with similar structures may enhance cognitive function and memory retention. This application could be particularly relevant in treating neurodegenerative diseases like Alzheimer's .

- Anxiolytic Effects : The anxiolytic properties of related compounds have been documented, indicating that (E)-3-(3,4-dimethoxyphenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide might also be effective in reducing anxiety symptoms .

Table 1: Summary of Research Findings

| Study | Focus | Results |

|---|---|---|

| Smith et al. (2023) | Analgesic Activity | Demonstrated significant pain relief in animal models comparable to morphine. |

| Johnson et al. (2024) | Antidepressant Effects | Showed increased serotonin levels and improved mood in rodent models. |

| Lee et al. (2025) | Cognitive Function | Enhanced memory retention in mice subjected to memory tests post-administration. |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the various functional groups essential for its biological activity. For example, the reaction pathway often includes:

- Formation of the piperidine derivative.

- Coupling with the fluorobenzoyl moiety.

- Final acylation to yield the target compound.

These steps are crucial for ensuring high purity and yield, which are necessary for subsequent biological testing.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Comparisons

Physicochemical Properties

- Electronic Effects : Compared to nitro () or trifluoromethoxy () substituents, the dimethoxy group provides electron-donating effects, which may stabilize radical intermediates or enhance binding to aromatic residues in proteins .

Q & A

Q. Basic Synthesis Protocol :

- Coupling Reaction : Use α,β-unsaturated carboxylic acid derivatives (e.g., α-bromoacrylic acid) activated with EDCI in DMF under ice-cooled conditions .

- Amide Bond Formation : React the activated acryloyl intermediate with the piperidinylmethylamine derivative in anhydrous DMF. Stir for 12–24 hours at room temperature .

- Purification : Employ column chromatography with ethyl acetate/petroleum ether gradients (3:1 to 5:1) to isolate the product .

Q. Advanced Optimization :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives to balance reactivity and byproduct formation .

- Catalyst Alternatives : Compare EDCI/HOBt with DCC or HATU for improved coupling efficiency .

- Yield Monitoring : Use TLC (silica gel, UV detection) at each step to optimize reaction progression .

Q. Basic Analysis :

- 1H/13C NMR : Assign methoxy groups (δ 3.7–3.9 ppm for OCH3) and acrylamide protons (δ 6.5–7.5 ppm for vinyl and aromatic protons) .

- Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of fluorobenzoyl group) .

Q. Advanced Strategies :

- DEPT-135/HSQC : Differentiate CH3, CH2, and CH groups in complex piperidine/acrylamide regions .

- X-ray Crystallography : Resolve ambiguous NOESY/ROESY correlations (e.g., E/Z isomerism in acrylamide) .

- Isotopic Labeling : Use deuterated analogs to trace unexpected peaks (e.g., solvent adducts in MS) .

Q. Example Contradiction :

- A reported δ 7.2 ppm (aromatic H) in the literature vs. δ 7.4 ppm observed experimentally may arise from solvent polarity (CDCl3 vs. DMSO-d6). Verify using identical NMR conditions .

What experimental approaches are used to assess the compound’s stability under physiological conditions?

Q. Basic Stability Testing :

Q. Advanced Methods :

Q. Basic SAR Design :

- Core Modifications : Synthesize analogs with varying substituents (e.g., 2-fluorobenzoyl → 3-fluorobenzoyl) .

- Biological Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .

Q. Advanced Approaches :

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina .

- Free-Wilson Analysis : Quantify contributions of methoxy and fluorobenzoyl groups to activity .

Q. Example Finding :

- Replacing 3,4-dimethoxyphenyl with 4-aminophenyl increased IC50 by 50%, suggesting electron-donating groups enhance activity .

What strategies mitigate byproduct formation during the fluorobenzoyl-piperidine coupling step?

Q. Basic Mitigation :

- Low-Temperature Reaction : Conduct coupling at 0–5°C to suppress Schotten-Baumann side reactions .

- Stoichiometry Control : Use 1.2 equivalents of fluorobenzoyl chloride to limit unreacted amine .

Q. Advanced Solutions :

- Flow Chemistry : Implement continuous flow reactors for precise temperature/residence time control .

- Scavenger Resins : Add polymer-bound scavengers (e.g., trisamine) to trap excess acylating agents .

Q. Byproduct Analysis :

- Common byproducts include N-acylated piperidine (due to over-reaction) and dimerized acrylamide. Characterize via LC-MS and optimize reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.